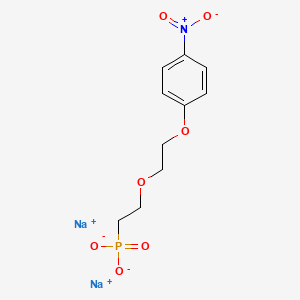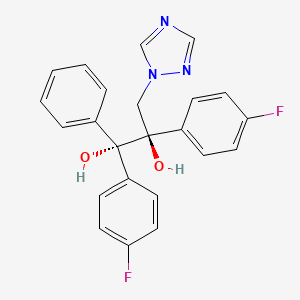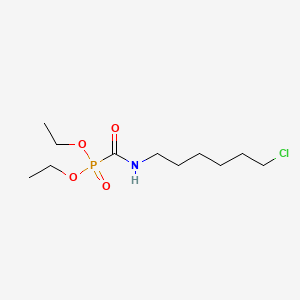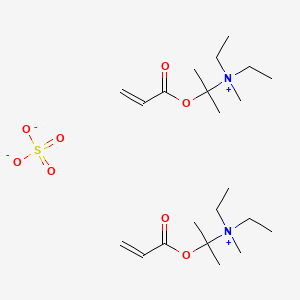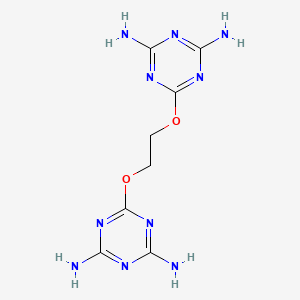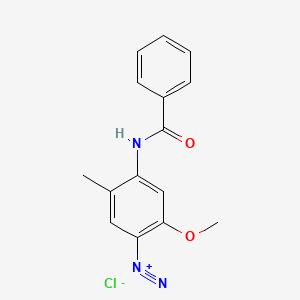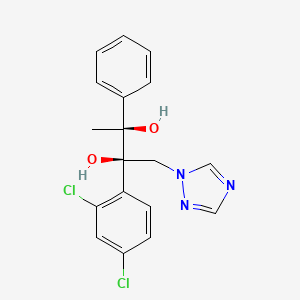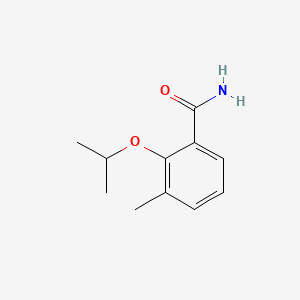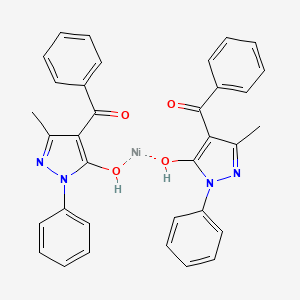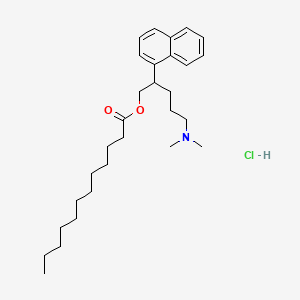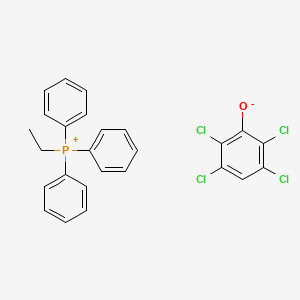
ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a chemical compound that combines the properties of ethyl(triphenyl)phosphanium and 2,3,5,6-tetrachlorophenolate Ethyl(triphenyl)phosphanium is a phosphonium salt, while 2,3,5,6-tetrachlorophenolate is a chlorinated phenolate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate typically involves the reaction of ethyl(triphenyl)phosphanium bromide with 2,3,5,6-tetrachlorophenol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium salts, while reduction may produce reduced phenolate derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its interaction with molecular targets and pathways within cells. The compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. It may also interact with specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Wittig reaction.
Polymer-supported triphenylphosphine: Used in various organic synthesis applications due to its stability and ease of handling.
Tertiary phosphines: A broad class of compounds used in catalysis and organic synthesis.
Uniqueness
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of a phosphonium salt and a chlorinated phenolate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93840-95-0 |
|---|---|
Molekularformel |
C26H21Cl4OP |
Molekulargewicht |
522.2 g/mol |
IUPAC-Name |
ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C20H20P.C6H2Cl4O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;7-2-1-3(8)5(10)6(11)4(2)9/h3-17H,2H2,1H3;1,11H/q+1;/p-1 |
InChI-Schlüssel |
TWHCUTOGTSLSKZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




